molecular formula C8H7N3O2 B12844477 Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate

Cat. No.: B12844477
M. Wt: 177.16 g/mol
InChI Key: ASYMWTFCQAFYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate typically involves cyclization reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-5-2-3-9-7(5)11-6/h2-4H,1H3,(H,9,11)

InChI Key

ASYMWTFCQAFYHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CNC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.